molecular formula C10H17N2O13P3S B1254006 2-Thiothymidine triphosphate

2-Thiothymidine triphosphate

Cat. No.: B1254006
M. Wt: 498.24 g/mol
InChI Key: RPGRVLDVCSQZTK-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiothymidine triphosphate (2-thioTTP) is a synthetic nucleotide analog that serves a critical role in advancing synthetic biological systems, particularly in improving the replication fidelity of Artificially Expanded Genetic Information Systems (AEGIS) . Traditional six-letter genetic alphabets that incorporate non-standard bases like isoguanine (isoG) and isocytosine (isoC) face a challenge during PCR amplification: a minor tautomeric form of isoG can mispair with thymidine (T), leading to infidelity . 2-thioTTP addresses this issue by replacing the oxygen atom at the 2-position of thymidine with a bulkier sulfur atom, forming a thione group . This modification alters the hydrogen-bonding properties and increases steric bulk, which effectively suppresses mispairing with the minor tautomer of isoG without disrupting the correct pairing with adenine . Research demonstrates that using 2-thioTTP in place of TTP in PCR with thermostable polymerases significantly increases fidelity per amplification round from approximately 93% to 98%, enabling the creation of a stable six-letter DNA alphabet (A, 2-thioT, G, C, isoC, isoG) capable of Darwinian evolution . This makes this compound an essential reagent for researchers developing novel synthetic genetic systems, aptamers, and high-precision molecular diagnostics. This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N2O13P3S

Molecular Weight

498.24 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(29)11-9(5)14)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1

InChI Key

RPGRVLDVCSQZTK-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2-thiothymidine triphosphate

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for 2 Thiothymidine Triphosphate

Chemoenzymatic Synthesis of 2-Thiothymidine (B559671) Precursors

The initial and crucial phase in producing 2-thiothymidine triphosphate is the synthesis of its corresponding nucleoside, 2-thiothymidine. Chemoenzymatic methods, which combine chemical principles with the high selectivity of biological catalysts, are prominent in this field.

Enzymatic synthesis of 2-thiothymidine often employs nucleoside phosphorylases, particularly thymidine (B127349) phosphorylase (TP), to catalyze the formation of the glycosidic bond. One common approach is the transglycosylation reaction. In this method, an appropriate pyrimidine (B1678525) base, 2-thiothymine, is reacted with a donor of a deoxyribose group.

Studies have reported the synthesis of 2-thiothymidine (s²Td) through a transglycosylation reaction where thymidine serves as the donor of the carbohydrate residue, and E. coli thymidine phosphorylase acts as the biocatalyst. beilstein-journals.orgnih.gov This enzymatic approach leverages the high specificity of the enzyme to ensure the correct stereochemical configuration of the resulting nucleoside. The reaction involves the phosphorolysis of the donor nucleoside to generate an in-situ α-D-pentofuranose-1-phosphate, which then reacts with the acceptor base (2-thiothymine). beilstein-journals.orgnih.gov While some studies have shown efficient conversion of 2-thiothymine into its 2'-deoxyriboside, the efficiency can be influenced by the specific enzyme source and reaction conditions. beilstein-journals.org

Alternative enzymatic strategies have also been explored. For instance, the trans-2-deoxyribosylation of 2-thiouracil (B1096) has been investigated using 2'-deoxyguanosine (B1662781) (dG) and E. coli purine (B94841) nucleoside phosphorylase (PNP) to generate 2-deoxy-α-D-ribofuranose-1-phosphate in situ, which is then coupled with the base catalyzed by E. coli thymidine (TP) or uridine (B1682114) (UP) phosphorylases. beilstein-journals.org

Table 1: Chemoenzymatic Synthesis of 2-Thiothymidine Nucleoside

Feature Description Reference
Enzyme E. coli thymidine phosphorylase (TP) beilstein-journals.orgnih.gov
Reaction Type Transglycosylation beilstein-journals.orgnih.gov
Substrates 2-Thiothymine (base) and Thymidine (deoxyribose donor) beilstein-journals.orgnih.gov
Key Intermediate 2-deoxy-α-D-ribofuranose-1-phosphate beilstein-journals.org
Advantage High stereoselectivity due to enzymatic catalysis.

Once 2-thiothymidine is synthesized, it must be phosphorylated to its triphosphate form. This conversion can be accomplished through either enzymatic cascades or direct chemical phosphorylation.

Enzymatic Phosphorylation: This approach mimics the natural nucleotide synthesis pathway within cells and offers high regioselectivity, typically at the 5'-hydroxyl group, under mild reaction conditions. umich.edumdpi.com The process is a multi-step cascade involving a series of kinase enzymes.

Monophosphorylation: A nucleoside kinase (NK) first phosphorylates 2-thiothymidine to 2-thiothymidine-5'-monophosphate (s²TMP), using a phosphate (B84403) donor like adenosine-5'-triphosphate (B57859) (ATP). mdpi.com

Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then converts s²TMP to 2-thiothymidine-5'-diphosphate (s²TDP). mdpi.com

Triphosphorylation: Finally, a nucleoside diphosphate (B83284) kinase (NDPK) catalyzes the formation of the target 2-thiothymidine-5'-triphosphate (s²TTP). mdpi.com To make the process economically viable, ATP regeneration systems are often coupled with these cascades. mdpi.com

Chemical Phosphorylation: Chemical methods provide a more direct, albeit sometimes less selective, route to nucleoside triphosphates. The "one-pot" synthesis is a widely adopted and efficient procedure. chempap.org A prominent example is the Ludwig-Eckstein method, which involves reacting an unprotected nucleoside with phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent, such as trimethyl phosphate. chempap.orgmdpi.com This reaction selectively forms a 5'-phosphorodichloridate intermediate. chempap.org This reactive intermediate is then treated in the same reaction vessel with a salt of inorganic pyrophosphate, typically bis(tributylammonium) pyrophosphate, to form the triphosphate. chempap.org The final step is hydrolysis to yield the desired this compound. chempap.org This method avoids the need for extensive protection and deprotection of the nucleoside's hydroxyl groups. mdpi.com

Development of Modified and High-Yield Synthetic Approaches

Continuous efforts in synthetic chemistry aim to enhance the efficiency and yield of this compound production while ensuring the final product meets the high purity standards required for research applications.

Optimizing reaction parameters is critical for maximizing the yield and minimizing by-products in both chemical and enzymatic syntheses.

For chemical phosphorylation using the "one-pot" method, key variables include temperature, reaction time, and the nature of the solvent and reagents. The initial phosphorylation with POCl₃ is typically conducted at a low temperature (e.g., 0°C) to control the reactivity and prevent side reactions, such as phosphorylation of the nucleobase itself. chempap.org The subsequent reaction with pyrophosphate may be performed at a different temperature to drive the formation of the triphosphate. mdpi.com The choice of solvent, like trimethyl phosphate or triethyl phosphate, is also crucial as it influences the solubility of the nucleoside and the reaction pathway. chempap.orgmdpi.com Performing the reaction under anhydrous conditions is essential to prevent the premature hydrolysis of reactive intermediates. chempap.org

In enzymatic synthesis, optimization involves selecting the appropriate enzymes with high activity and stability, as well as controlling the pH, temperature, and concentrations of substrates and cofactors (like Mg²⁺ for kinases). mdpi.com For example, in PCR applications using s²TTP, the concentrations of the modified triphosphate and other dNTPs must be carefully balanced to support efficient amplification by the DNA polymerase. nih.gov

Achieving research-grade purity requires robust purification methods to separate the desired this compound from starting materials, reaction intermediates (monophosphates and diphosphates), and other by-products.

A common and effective strategy involves a multi-step chromatographic process.

Anion-Exchange Chromatography: This is often the primary purification step. Techniques like DEAE-Sephadex or DEAE-Cellulose chromatography are used to separate the nucleoside phosphates based on their increasing negative charge. chempap.orgmdpi.com The monophosphate, diphosphate, and triphosphate forms will elute at different salt concentrations, with the more highly charged triphosphate eluting last. chempap.org A gradient of a buffer, such as triethylammonium (B8662869) bicarbonate (TEAB), is typically used for elution. chempap.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Following ion-exchange chromatography, RP-HPLC is frequently used as a final polishing step. mdpi.comnih.gov This technique separates molecules based on hydrophobicity. It is highly effective for removing any remaining impurities and for desalting the final product. mdpi.comnih.gov Ion-pairing agents, such as tetrabutylammonium (B224687) hydrogen sulfate, may be added to the mobile phase to improve the retention and separation of the anionic nucleotides on a C18 column. chempap.org

Table 2: Purification Techniques for this compound

Technique Principle of Separation Purpose Reference
DEAE-Sephadex Chromatography Anion Exchange (Charge) Separates mono-, di-, and triphosphate species from each other and from the unreacted nucleoside. chempap.orgmdpi.com
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity Final polishing to remove residual impurities and for desalting the product. mdpi.comnih.gov

Methodological Characterization of Synthesized this compound

After synthesis and purification, the identity, structure, and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H-NMR and ¹³C-NMR spectra are used to confirm the presence and connectivity of the thiothymine base and the deoxyribose sugar moiety. mdpi.com

³¹P-NMR spectroscopy is particularly crucial for confirming the triphosphate chain. It shows characteristic signals for the α, β, and γ phosphorus atoms, and their coupling patterns confirm the triphosphate structure. chempap.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are often used to determine the exact mass, verifying the correct elemental composition. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product. rsc.orgjenabioscience.com By comparing the retention time of the synthesized product to a known standard (if available) and analyzing the chromatogram for the presence of other peaks, the purity can be accurately quantified, often showing results of ≥95% for research-grade material. jenabioscience.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used to determine the concentration of the nucleotide solution by measuring its absorbance at a specific wavelength (λmax), which is characteristic of the nucleobase. chempap.org

Table 3: Characterization Methods for this compound

Method Information Obtained Reference
¹H and ¹³C NMR Confirms the structure of the deoxyribose sugar and thiothymine base. mdpi.com
³¹P NMR Confirms the presence and structure of the triphosphate chain (α, β, γ phosphates). chempap.orgmdpi.com
Mass Spectrometry (MS) Determines the molecular weight and confirms the elemental composition. mdpi.comrsc.org
HPLC Assesses the purity of the final product and quantifies impurities. rsc.orgjenabioscience.com
UV Spectroscopy Determines the concentration of the purified nucleotide. chempap.org

Table 4: List of Mentioned Compounds

Compound Name Abbreviation
This compound s²TTP
2-Thiothymidine s²Td
2-Thiothymine
2-Thiouracil
2'-Deoxyguanosine dG
2-deoxy-α-D-ribofuranose-1-phosphate
2-Thiothymidine-5'-monophosphate s²TMP
2-Thiothymidine-5'-diphosphate s²TDP
Adenosine-5'-triphosphate ATP
Phosphoryl chloride POCl₃
Trimethyl phosphate
Triethylammonium bicarbonate TEAB

Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of the triphosphate chain, ensuring the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of nucleotide analogues.

¹H NMR spectroscopy provides information on the proton environment within the molecule. For thymidine analogues, characteristic signals correspond to the protons of the sugar moiety (H1', H2', H3', H4', H5') and the methyl group on the pyrimidine ring.

³¹P NMR is particularly crucial for confirming the structure of the triphosphate chain. The spectrum typically reveals three distinct phosphorus signals corresponding to the α, β, and γ phosphates. The coupling patterns and chemical shifts are indicative of the triphosphate linkage. For instance, in one analysis, the ³¹P-NMR spectrum showed a quartet, which upon selective decoupling of specific protons, confirmed the triphosphate chain was at the 3'-position instead of the expected 5'-position in an incorrectly identified commercial sample. tandfonline.com In correctly synthesized 2-thiothymidine-5'-triphosphate, the signals for the α, β, and γ phosphates appear at distinct chemical shifts with characteristic coupling constants (JP,P). tandfonline.comnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for nucleotide analysis. In the negative ion mode, this compound is expected to show a molecular ion peak [M-H]⁻ corresponding to a mass of 497.1 m/z. tandfonline.com The presence of this peak is a strong indicator of the successful synthesis of the target molecule. tandfonline.com Isotopic patterns can also provide valuable information; for example, the presence of a chlorine atom instead of a hydroxyl group was identified in a mislabeled commercial sample by a characteristic isotopic shift of 18 units and a specific isotopic motive in the mass spectrum. tandfonline.comtandfonline.com High-resolution mass spectrometry can further confirm the elemental composition with high accuracy. researchgate.net

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores.

The thionated pyrimidine ring in this compound acts as a chromophore. It exhibits a characteristic maximum absorption (λmax) in the UV-visible spectrum. 2-Thiothymidine and its derivatives typically show a strong absorbance peak at approximately 335-337 nm in aqueous solutions. tandfonline.comresearchgate.netresearchgate.net This distinct absorbance allows for the differentiation from its natural counterpart, thymidine triphosphate, which absorbs at around 267 nm. mdpi.com The intensity of the 335 nm peak can be linearly correlated with the concentration of the this compound, making it useful for quantification. researchgate.net

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value/Characteristic Reference
³¹P NMR Chemical Shift & Coupling Signals for α, β, and γ phosphates with specific JP,P coupling. tandfonline.comnih.gov
Mass Spectrometry (ESI-MS) [M-H]⁻ 497.1 m/z tandfonline.com
UV-Visible Spectroscopy λmax ~335-337 nm tandfonline.comresearchgate.netresearchgate.net
UV-Visible Spectroscopy Molar Extinction Coefficient 16,300 Lmol⁻¹cm⁻¹ trilinkbiotech.com

Chromatographic Methods for Purity Assessment

Ensuring the purity of synthesized this compound is critical for its subsequent applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For nucleotide analogues like this compound, reversed-phase HPLC is a commonly employed method.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. umich.edu The purity of this compound can be assessed by injecting the sample into an HPLC system and monitoring the effluent with a UV detector, typically set at the λmax of the compound (~335 nm). A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The percentage purity can be calculated based on the relative peak areas. chromforum.org

Anion-Exchange HPLC (AX-HPLC) is another valuable technique, particularly for separating nucleotides based on the charge of their phosphate groups. This method is often used to confirm purity, with standards indicating that a purity of ≥90% is achievable. trilinkbiotech.com

Method Parameters: The specific conditions for HPLC analysis, such as the column type, mobile phase composition, and gradient, are optimized to achieve the best separation. For instance, a gradient elution using a buffer (e.g., triethylammonium bicarbonate - TEAB) and an organic solvent (e.g., acetonitrile) is often used for the separation of nucleotides. tandfonline.com The retention time is a key parameter for identification; in one study, the synthesized this compound eluted at a specific retention time on a DEAE-sepharose column with a 0.38M TEAB buffer. tandfonline.com

HPLC coupled with Mass Spectrometry (HPLC-MS) provides an even higher level of confidence in purity assessment. This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the identification of not only the main compound but also any co-eluting impurities by their mass-to-charge ratio. mdpi.comnih.gov

Table 2: Typical HPLC Parameters for Nucleotide Analysis

Parameter Description Example Reference
Column Stationary Phase Reversed-Phase (e.g., C18, Phenyl-Hexyl), Anion-Exchange (e.g., DEAE), Porous Graphitic Carbon umich.edunih.govresearchgate.net
Mobile Phase Eluent System Aqueous buffer (e.g., ammonium (B1175870) acetate, TEAB) and an organic modifier (e.g., acetonitrile, methanol) tandfonline.comnih.gov
Detection Method of Detection UV-Vis at a specific wavelength (e.g., 260 nm or ~335 nm), Mass Spectrometry tandfonline.comnih.govresearchgate.net
Purity Assessment Calculation Peak area percentage in the chromatogram chromforum.org

Enzymatic Recognition and Substrate Properties of 2 Thiothymidine Triphosphate

Interaction and Incorporation by DNA Polymerases

DNA polymerases, the enzymes responsible for replicating DNA, exhibit a remarkable ability to select the correct deoxynucleoside triphosphate (dNTP) from a pool of structurally similar molecules. The interaction of 2-thio-dTTP with these enzymes has been a subject of detailed study, particularly concerning its efficiency and fidelity of incorporation.

Studies with Family A DNA polymerases, such as the Klenow Fragment (Kf) of E. coli DNA polymerase I and Taq polymerase, have revealed that 2-thio-dTTP is generally an efficient substrate. In some cases, its incorporation can be even more efficient than its natural counterpart, dTTP.

Research using the Klenow fragment (exo-), a Family A polymerase, showed that 2-thio-dTTP (referred to as 2S-triphosphate) was incorporated opposite adenine (B156593) with a 2.2-fold higher efficiency than dTTP. nih.gov Similarly, single-molecule studies with the Klenow Fragment observed that the incorporation of 2-thio-dTTP appeared slightly faster than that of native dTTP. uci.edunih.gov Further observations with Taq polymerase, another Family A enzyme, indicated a preference for 2-thio-dTTP over TTP as a substrate for incorporation opposite adenine. nih.gov This increased efficiency is noteworthy, as polymerases have evolved to be highly specific for their natural substrates. nih.gov

While specific kinetic data for Family B polymerases are less detailed in this context, it was noted that the preference for 2-thio-dTTP over TTP observed with Taq polymerase (Family A) was not seen with Family B polymerases. nih.gov The efficiency of incorporation is influenced by factors such as the polymerase's ability to accommodate the slightly larger thiocarbonyl group and the resulting geometry of the nascent base pair in the active site. nih.govuci.edu

Table 1: Relative Incorporation Efficiency of 2-thio-dTTP vs. dTTP by Klenow Fragment (exo-)

Substrate (dNTP)Template BaseRelative Efficiency (vs. dTTP)Reference
2-Thiothymidine (B559671) Triphosphate (2-thio-dTTP)Adenine2.2-fold higher nih.gov
Thymidine (B127349) Triphosphate (dTTP)Adenine1.0 (Baseline) nih.gov

A key application of 2-thio-dTTP has been in synthetic biology to enhance the fidelity of artificially expanded genetic information systems (AEGIS). nih.govnih.gov These systems can include non-standard base pairs, such as isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC). nih.govnih.gov A major challenge in these systems is the tendency of isoG to exist in a minor tautomeric form that can mispair with natural thymine (B56734), leading to infidelity during PCR amplification. nih.govnih.govresearchgate.net

However, when considering misincorporation opposite natural bases, the behavior of 2-thio-dTTP is more complex. As an incoming nucleotide, 2-thio-dTTP showed a high efficiency for being mispaired opposite a thymine in the template strand, which leads to a lower selectivity compared to natural thymidine in this specific context. nih.gov Conversely, when 2-thiothymidine is already present in the template strand, it significantly suppresses mispairing with an incoming dGTP, thereby displaying higher fidelity than a natural thymine at that position. nih.gov

Table 2: PCR Fidelity Comparison in a Six-Letter Genetic System

Pyrimidine (B1678525) SubstrateTemplating PartnerFidelity-per-RoundReference
2-Thiothymidine Triphosphate (2-thio-dTTP)isoguanine (isoG)~98% nih.govnih.govoup.com
Thymidine Triphosphate (TTP)isoguanine (isoG)~93% nih.govnih.govoup.com

Processivity refers to the number of nucleotides a polymerase can incorporate before dissociating from the DNA template. frontiersin.org This is directly related to the rates of nucleotide incorporation and enzyme dissociation. frontiersin.org Single-molecule studies using the Klenow Fragment have provided insights into the catalytic cycle during 2-thio-dTTP incorporation. nih.gov These experiments measure the time the enzyme spends in an "open" conformation (which includes dNTP binding and recognition) and a "closed" conformation (associated with the chemical reaction). uci.edunih.gov

Utilization by RNA Polymerases in Transcriptional Processes

The synthesis of RNA via in vitro transcription (IVT) often employs modified nucleotides to confer desirable properties to the resulting RNA, such as increased stability or reduced immunogenicity. jenabioscience.com For transcriptional processes, the ribonucleoside analog, 2-thiouridine-5'-triphosphate (2-thio-UTP), is used instead of 2-thio-dTTP. trilinkbiotech.comgoogle.com

DNA-dependent RNA polymerases, such as T7 RNA polymerase, are known to accept 2-thio-UTP as a substrate for RNA synthesis. trilinkbiotech.comresearchgate.net Comparative studies have shown that 2-thio-UTP and its pyrimidine counterpart 2-thiocytidine (B84405) triphosphate (2-thio-CTP) can be better substrates for T7 RNA polymerase than other commonly used modified nucleotides, such as 2'-amino- or 2'-fluoro-modified pyrimidines. researchgate.net

The primary goal of using 2-thio-UTP in IVT is often to produce functional RNA with specific properties rather than to challenge the fidelity of the RNA polymerase. The incorporation of 2-thiouridine (B16713) into mRNA transcripts has been shown to reduce the activation of innate immune responses that are often triggered by unmodified in vitro-transcribed RNA. jenabioscience.comtrilinkbiotech.com This is a significant benefit for therapeutic applications.

While high yields of modified RNA are achievable, the process is not without potential issues. In vitro transcription can sometimes generate double-stranded RNA (dsRNA) byproducts, which are potent triggers of cellular immune responses. nih.gov However, the use of modified nucleosides like 2-thio-UTP can help suppress the activation of these immune pathways. trilinkbiotech.com Optimizing reaction conditions, such as lowering the magnesium ion concentration, can also help minimize the formation of these byproducts, thus improving the quality and functional yield of the desired RNA transcript. nih.gov

Recognition by Reverse Transcriptases

The modification of nucleoside triphosphates is a cornerstone of antiviral drug development, particularly in targeting viral reverse transcriptases (RTs). The introduction of a sulfur atom at the C2 position of the thymine base in this compound (2-thioTTP) alters its chemical properties, influencing its recognition and utilization by these viral polymerases.

Substrate Role in Viral DNA Synthesis

Research into analogues of 2-thioTTP has provided strong evidence of its role as a substrate and inhibitor in viral DNA synthesis, particularly for Human Immunodeficiency Virus (HIV). The 3'-deoxy-3'-fluoro derivative, known as 3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate (2-SFLTTP), has been identified as a potent inhibitor of HIV-1 RT. nih.gov The parent nucleoside of this compound, 2-SFLT, demonstrates significant anti-HIV-1 activity, which is contingent upon its intracellular conversion to the triphosphate form that competes for incorporation into the nascent viral DNA chain. nih.gov

Furthermore, the thiocarbonyl group at the 2-position of the uracil (B121893) base (a component of 2-thiouracil-containing nucleosides like 2-thiothymidine) plays a role in the initial binding complex between human tRNA and HIV-1 RNA. This interaction is a necessary precursor for the initiation of viral RNA reverse transcription. oup.com This suggests that the 2-thio modification is directly involved in processes central to the HIV replication cycle. Studies have also proposed the use of this compound in conjunction with HIV-1 reverse transcriptase for specialized applications involving artificial base pairs. researchgate.netgoogle.com

Mechanistic Analysis of Reverse Transcriptase Activity

The mechanism of action for 2-thioTTP analogues against HIV-1 RT is primarily through competitive inhibition. Kinetic studies have shown that 2-SFLTTP acts as a potent competitive inhibitor with respect to the natural substrate, thymidine triphosphate (TTP). nih.gov This means it directly competes with TTP for binding to the enzyme's active site. The binding of the correct deoxynucleoside triphosphate (dNTP) to the RT-DNA complex is a two-step process that induces a conformational change in the enzyme, leading to a catalytically competent "tight" ternary complex. google.com Competitive inhibitors like 2-SFLTTP interfere with this process.

Notably, 2-SFLTTP exhibits a higher inhibitory activity against HIV-1 RT compared to its 4-thio isomer (4-SFLTTP). nih.gov The apparent inhibition constant (Ki(app)) for 2-SFLTTP against HIV-1 RT is 0.022 μM, significantly lower than that of its 4-thio counterpart (0.091 μM), indicating a stronger inhibition. nih.gov This difference is attributed to the unusual syn conformation adopted by 2-SFLTTP around the glycosidic bond, which appears to be favored by the HIV-1 RT active site more than the anti conformation of the 4-thio isomer. nih.gov This selective inhibition of the viral enzyme over human DNA polymerases is a key factor in its potential as an antiviral agent. nih.gov

Table 1: Kinetic Data for Various Thymidine Analogue Triphosphates with HIV-1 Reverse Transcriptase

CompoundInhibition TypeApparent Ki (μM)Note
3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate (2-SFLTTP)Competitive0.022Exhibits a syn conformation. nih.gov
3'-deoxy-3'-fluoro-4-thiothymidine 5'-triphosphate (4-SFLTTP)Competitive0.091Exhibits an anti conformation. nih.gov
Thymidine 5'-[α,β-imido]triphosphate (TMPNPP)Competitive2.4Analogue with nitrogen bridging the α and β phosphates. nih.gov
3'-Azidothymidine 5'-[β,γ-imido]triphosphate (AZTMPPNP)Substrate and Inhibitor0.087Analogue of AZTTP. nih.gov

Interaction with Terminal Deoxynucleotidyl Transferases (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA without a template by adding nucleotides to the 3'-hydroxyl terminus of a DNA strand. nih.gov Its ability to incorporate a wide variety of modified nucleotides makes it a valuable tool in biotechnology.

Efficiency of Non-Templated Addition

TdT is capable of recognizing and incorporating nucleotides with bulky modifications, including those with thiocarbonyl groups. Research has shown that both 2-thiothymine and 4-thiothymine are tolerated by TdT. This indicates that this compound can serve as a substrate for the enzyme's non-templated addition reaction. Similarly, other thio-modified nucleotides, such as 4-thiouracil, are also accepted by TdT. nih.gov

The efficiency of this incorporation can, however, be lower than that of natural nucleotides and is highly dependent on reaction conditions. d-nb.info The choice of divalent metal ion cofactors significantly influences TdT's catalytic activity and substrate preference. For instance, Mg²⁺ generally facilitates the incorporation of purines, while Co²⁺ can increase the efficiency for pyrimidines. plos.org The use of Mn²⁺ has been shown to enhance the incorporation efficiency of various modified nucleotides. uni-konstanz.de Therefore, while 2-thioTTP is a viable substrate for TdT, optimizing the reaction buffer with the appropriate metal ions is crucial for achieving efficient non-templated addition. plos.org

Table 2: TdT Interaction with Modified Nucleotides

Modified NucleotideTdT Recognition/IncorporationKey Factor
2-ThiothymineToleratedThe sterically bulky thiocarbonyl group is accepted by the enzyme. uni-konstanz.de
4-ThiothymineToleratedSimilar to 2-thiothymine, the modification is accepted. uni-konstanz.de
4-ThiouracilAcceptedAllows for enzymatic synthesis of 3'-terminally modified oligonucleotides. nih.gov
Imidazole-bearing nucleotidesAcceptedEfficiency enhanced by the presence of Mn²⁺ ions. uni-konstanz.de

Influence on Oligonucleotide Extension

The ability of TdT to incorporate 2-thioTTP allows for the enzymatic synthesis of oligonucleotides with this modification at their 3'-terminus. This process, often referred to as 3'-tailing, can be used to generate modified DNA strands. TdT can catalyze the sequential, step-wise addition of modified nucleotides, though the length of the resulting tail may be limited compared to extensions with natural dNTPs. semanticscholar.org

The incorporation of modified bases like 2-thiothymine influences the properties of the extended oligonucleotide. Oligonucleotides containing 2-thiothymidine are useful as photosensitizing probes for studying protein-DNA interactions. The synthesis of oligonucleotides composed of thiothymine residues using TdT has been suggested as a method to create DNA strands that can hybridize through metal-mediated base pairing. uni-konstanz.de Therefore, the interaction of 2-thioTTP with TdT not only demonstrates the enzyme's substrate promiscuity but also provides a method for creating functionally modified oligonucleotides for various applications in research and materials science. uni-konstanz.de

This compound: Mechanisms of Action in Nucleic Acid Biology

The synthetic thymidine analog, 2-thiothymidine, in its triphosphate form (2-thio-dTTP), has emerged as a valuable tool in molecular biology and biotechnology. The substitution of the oxygen atom at the C2 position of the pyrimidine ring with a sulfur atom imparts unique physicochemical properties that influence its interactions with DNA polymerases and its behavior within the DNA double helix. This article details the molecular mechanisms through which this compound affects DNA replication and structure, focusing on its role in modulating base pairing, polymerase activity, and nucleic acid thermodynamics.

**4. Molecular Mechanisms Governing Biological Activity and Nucleic Acid Interactions

**4.1. Effects on DNA Replication Fidelity and Dynamics

The introduction of a sulfur atom at the 2-position of thymidine triphosphate has profound effects on its recognition and processing by DNA polymerases, impacting the fidelity and efficiency of DNA synthesis.

This compound (2-thio-dTTP) has been shown to enhance the specificity of base pairing during DNA replication. Studies have demonstrated that the 2-thio analog (2S) exhibits higher pairing specificity than natural thymidine. nih.gov This is particularly evident in its discrimination against incorrect base partners. For instance, the melting temperature (T_m) of a DNA duplex containing a 2-thiothymidine-guanine (2S-G) mismatch showed a decrease of 12.0°C compared to the correct 2S-A pair. In contrast, the natural thymine-guanine (T-G) mismatch only resulted in a 7.5°C drop, indicating that the 2-thio modification imposes a greater penalty on mispairing. nih.gov

This enhanced selectivity has been harnessed to improve the fidelity of Polymerase Chain Reaction (PCR), especially in systems involving non-canonical or "expanded" genetic alphabets. In a six-letter DNA system including isoguanine (isoG) and isocytosine (isoC), the substitution of standard thymidine triphosphate (dTTP) with 2-thio-dTTP significantly boosts replication fidelity. nih.govnih.gov The primary source of error in this system is the mispairing between a minor tautomeric form of isoG and thymine. The bulkier sulfur atom and altered hydrogen bonding capacity of 2-thiothymidine sterically hinder this incorrect pairing. nih.govnih.gov This results in a fidelity-per-round of approximately 98% for PCR amplification with 2-thio-dTTP, a marked improvement over the 93% fidelity observed with standard dTTP. nih.govnih.govnih.gov

Interestingly, some DNA polymerases not only tolerate 2-thio-dTTP but incorporate it with greater efficiency than its natural counterpart. The Klenow fragment of E. coli DNA polymerase I incorporates 2-thio-dTTP opposite adenine 2.2 times more efficiently than it incorporates dTTP. nih.gov Similarly, Taq polymerase also shows a preference for 2-thio-dTTP over TTP when pairing with adenosine. nih.gov

Table 1: Comparison of PCR Fidelity with an Expanded Genetic Alphabet
Thymidine AnalogFidelity per Round (%)Reference
Thymidine Triphosphate (TTP)~93% nih.govnih.govnih.gov
This compound (2-thioTTP)~98% nih.govnih.govnih.gov

DNA polymerases achieve their high fidelity in part by using a tight active site that sterically excludes improperly shaped base pairs. nih.gov The substitution of a C2-carbonyl oxygen with a larger sulfur atom (the C=S bond is approximately 0.45 Å longer than the C=O bond) makes 2-thiothymidine a powerful probe and modulator of these steric interactions. nih.gov

The enhanced fidelity observed with 2-thio-dTTP in expanded genetic systems is a direct result of this steric effect. nih.gov The polymerase active site can accommodate the correct 2-thioT:A pair, but the increased bulk of the sulfur atom creates a steric clash that prevents the formation of aberrant pairs, such as the one between 2-thioT and a minor tautomer of isoguanine. nih.govnih.govnih.gov This concept, termed "steric steering," demonstrates how the size and shape of a nucleotide analog can be used to guide the polymerase toward the correct base pairing outcome and away from incorrect ones. nih.gov The ability of polymerases to discriminate against the 2-thioT:isoG pair is more pronounced than their discrimination against the natural T:isoG mispair, highlighting the critical role of the sulfur atom's bulk in this mechanism. nih.gov

**4.2. Impact on Nucleic Acid Structure and Thermodynamics

The incorporation of 2-thiothymidine into a DNA strand alters the local structure and changes the thermodynamic properties of the duplex.

The effect of 2-thiothymidine on DNA duplex stability is context-dependent but generally favorable. Thermal denaturation experiments have shown that substituting a single thymine with 2-thiothymidine in a 12-base-pair DNA duplex can increase the melting temperature (T_m) by 1.4°C, indicating enhanced duplex stability. nih.gov This stabilization is attributed to improved base stacking interactions facilitated by the sulfur atom. In RNA, the 2-thio modification promotes a C3′-endo sugar pucker, which optimizes base stacking in an A-form helix, and a similar principle may contribute to stability in DNA.

The stabilizing effect is most pronounced for the correct Watson-Crick pair (2S-A). Mismatches are more strongly destabilized when 2-thiothymidine is involved compared to natural thymidine, which is the basis for its increased pairing selectivity. nih.gov

Table 2: Melting Temperatures (T_m) of DNA Duplexes Containing 2-Thiothymidine (2S) vs. Thymidine (T)
PairingT_m (°C)ΔT_m (Mismatch vs. A-pair) (°C)Reference
T-A49.4- nih.gov
2S-A50.8- nih.gov
T-G41.9-7.5 nih.gov
2S-G38.8-12.0 nih.gov
T-C42.6-6.8 nih.gov
2S-C40.5-10.3 nih.gov
T-T40.0-9.4 nih.gov
2S-T39.1-11.7 nih.gov
Data from a 12-mer duplex under specific buffer conditions. nih.gov

Molecular Mechanisms Governing Biological Activity and Nucleic Acid Interactions

Influence on DNA Repair and Metabolism Pathways

The introduction of a sulfur atom at the C2-position of the pyrimidine (B1678525) ring in 2-thiothymidine (B559671) triphosphate fundamentally alters its chemical properties compared to its natural counterpart, thymidine (B127349) triphosphate (TTP). These alterations have significant implications for how the modified nucleotide, once incorporated into DNA, is recognized and processed by the cellular machinery responsible for DNA maintenance and metabolism.

The cellular genome is under constant surveillance by sophisticated DNA repair systems that identify and correct damage and replication errors. The primary pathways for correcting single-base issues are Base Excision Repair (BER) and DNA Mismatch Repair (MMR), while Nucleotide Excision Repair (NER) handles bulkier, helix-distorting lesions. apexbt.comresearchgate.net

The Base Excision Repair (BER) pathway is initiated by DNA glycosylases, enzymes that recognize and excise specific types of damaged or inappropriate bases, such as uracil (B121893) or oxidized guanine (B1146940). researchgate.netsemanticscholar.org These enzymes are highly specific for the lesions they target. Research on the related compound 4'-thio-2'-deoxyuridine suggests it is not a substrate for uracil DNA glycosylase, indicating that thio-modified nucleosides might not be recognized by these enzymes. nih.gov Given the specificity of DNA glycosylases for particular forms of base damage, it is unlikely that they would recognize 2-thiothymidine within a DNA strand, as it does not represent a canonical lesion.

The DNA Mismatch Repair (MMR) system identifies and corrects misincorporated bases that arise during DNA replication, such as a G/T mismatch. nih.govneb.com In eukaryotes, this process is initiated by MutS homolog heterodimers that recognize the structural distortion caused by the mismatch. nih.gov Since 2-thiothymidine can form a stable base pair with adenine (B156593), it is not clear whether the MMR system would identify it as an error.

Conversely, the Nucleotide Excision Repair (NER) pathway is responsible for removing bulky DNA adducts that distort the DNA helix, such as those caused by UV light or certain chemicals. apexbt.comnih.gov The pathway involves the recognition of the distortion, followed by the excision of a short, single-stranded DNA segment containing the lesion. apexbt.com It has been surprisingly found that other thymidine analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), can be recognized and removed by the NER pathway. oup.com Whether the substitution of oxygen with the larger sulfur atom in 2-thiothymidine creates a sufficient structural distortion to trigger NER remains an area for further investigation.

For a nucleoside analog to exert its biological effect, it must typically be converted into its active triphosphate form within the cell. researchgate.net This phosphorylation cascade is a critical step, often determining the potency and metabolic fate of the compound.

The initial and often rate-limiting step is the conversion of the nucleoside to the monophosphate. This reaction is catalyzed by nucleoside kinases. For thymidine and its analogs, the key enzymes are thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2). nih.gov TK1 is primarily active in the cytoplasm and its expression is cell-cycle dependent, while TK2 is located in the mitochondria and functions independently of the cell cycle. nih.govbiorxiv.org Studies on related 4'-thiothymidine (B166157) derivatives have shown they are phosphorylated by both viral and cellular thymidine kinases. biorxiv.org For example, 5-iodo-4'-thio-2'-deoxyuridine is preferentially phosphorylated by the thymidine kinase of viruses like HSV, and its triphosphate form is a substrate for viral DNA polymerases. biorxiv.org While direct studies on 2-thiothymidine are limited, it is presumed to follow a similar pathway, being a substrate for cellular thymidine kinases. However, some modifications can hinder this process; 4'-thio-deoxyuridine, for instance, has been reported to be a poor substrate for thymidine kinase. researchgate.net

Once the monophosphate is formed, it is sequentially converted to the diphosphate (B83284) and then the triphosphate by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes generally have broader substrate specificity than the initial nucleoside kinases. Research on 4'-thiothymidine suggests that the conversion from the diphosphate to the triphosphate form might be slow or that the resulting triphosphate may be less stable than TTP. nih.gov

The reverse process, dephosphorylation, is also crucial for regulating nucleotide pool levels. The triphosphate form can be hydrolyzed back to the diphosphate or monophosphate, and ultimately to the nucleoside. This is carried out by a variety of cellular phosphatases, such as ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and alkaline phosphatases. researchgate.net Specific enzyme activities that dephosphorylate thymidine triphosphate have been identified, and their levels are linked to the rate of DNA synthesis, decreasing when DNA replication is high. acs.org

Contributions to Nuclease Resistance

A significant feature of many modified nucleotides is their ability to confer resistance to degradation by cellular nucleases. This increased stability is crucial for applications such as antisense oligonucleotides and therapeutic nucleic acids, which would otherwise be rapidly broken down.

Exonucleases are enzymes that degrade nucleic acids from their ends (either 3' or 5'). The incorporation of 2-thiothymidine, particularly in combination with other modifications, has been shown to enhance the stability of oligonucleotides against these enzymes.

Research has demonstrated that the 2-thio modification, when paired with a 2'-O-methoxyethyl (2'-O-MOE) modification on the sugar, results in a synergistic increase in nuclease resistance. researchgate.netoup.com In one study, an oligonucleotide containing 2'-O-MOE-2-thiothymidine displayed a half-life (t1/2) of over 24 hours when exposed to snake venom phosphodiesterase (SVPD), a 3'-exonuclease. This was a significant improvement compared to its 2'-O-MOE-thymidine counterpart. oup.com However, the study also noted that the 2-thiothymidine modification on its own, without the 2'-O-MOE group, did not confer a similar level of protection and was degraded as rapidly as an unmodified oligonucleotide. oup.com This suggests the combination of base and sugar modifications is key for substantial exonuclease resistance.

Oligonucleotide ModificationHalf-life (t1/2) vs. SVPDNuclease Resistance
2'-O-MOE-2-thiothymidine> 24 hoursHigh
2'-deoxy-2-thiothymidine1.5 - 5 minutesLow
Unmodified 2'-deoxy-oligonucleotide1.5 - 5 minutesLow
Data sourced from a study on modified oligonucleotide stability against snake venom phosphodiesterase (SVPD). oup.com

Endonucleases cleave phosphodiester bonds within a nucleic acid chain. The presence of a thionucleotide can interfere with the recognition and catalytic activity of these enzymes.

Studies on the related 4'-thio-modified oligonucleotides have shown them to be highly resistant to degradation by S1 nuclease, a single-strand-specific endonuclease. oup.com Similarly, 2'-modified-4'-thioRNA demonstrated extremely high stability against S1 nuclease, with a half-life exceeding 24 hours. oup.comnih.gov

More specifically, the impact of these modifications has been tested on Type II restriction endonucleases, which recognize and cleave specific DNA sequences. An experiment using the restriction enzyme EcoRV, which recognizes the sequence GATATC, demonstrated this inhibitory effect. An oligonucleotide containing a 2'-deoxy-4'-thiothymidine analogue in place of thymidine adjacent to the cleavage site (GAX ATC) was not cleaved at all by the endonuclease. When the modification was moved further from the cleavage site (GATAX C), the oligonucleotide became a very poor substrate, with a catalytic rate (kcat) only 0.03% of that for the unmodified DNA. This indicates that the sulfur substitution within the recognition sequence profoundly disrupts the enzyme's ability to perform its catalytic function, even if binding is unaffected.

Applications of 2 Thiothymidine Triphosphate in Advanced Molecular Research

Engineering of Artificially Expanded Genetic Information Systems (AEGIS)

Artificially Expanded Genetic Information Systems (AEGIS) represent a significant leap in synthetic biology, aiming to increase the information storage capacity of DNA by adding new, unnatural base pairs to the existing G-C and A-T pairs. ffame.org The successful replication of these expanded genetic alphabets is a primary challenge, where the fidelity of DNA polymerases is paramount. 2-Thiothymidine (B559671) triphosphate has proven to be a key component in addressing this challenge.

A leading AEGIS design incorporates the unnatural base pair isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC). nih.gov A significant hurdle in the replication of DNA containing this pair is the tendency of a minor tautomeric form of isoG to mispair with natural thymine (B56734) (T), leading to errors during enzymatic amplification. nih.govnih.gov

The substitution of the natural thymidine (B127349) triphosphate (TTP) with 2-thiothymidine triphosphate (2-thioTTP) provides a solution to this infidelity. nih.gov The larger size of the sulfur atom (the thione unit) in 2-thioTTP compared to the oxygen in TTP introduces a steric hindrance. nih.govnih.gov This "steric clash" in the minor groove of the DNA helix effectively prevents the mispairing of 2-thiothymidine with the minor tautomer of isoG within the active site of the DNA polymerase. nih.gov This principle of steric exclusion is fundamental to the successful and high-fidelity replication of the six-letter G-C, A-T, isoG-isoC genetic system. nih.gov

The practical utility of AEGIS is heavily dependent on the ability to faithfully amplify modified DNA sequences using the Polymerase Chain Reaction (PCR). The use of 2-thioTTP in place of TTP has been shown to significantly enhance the fidelity and specificity of PCR for six-letter DNA alphabets. nih.govnih.gov

In studies amplifying DNA containing the isoC-isoG pair, the substitution of TTP with 2-thioTTP increased the fidelity per amplification cycle from approximately 93% to about 98%. nih.govnih.gov This substantial improvement is a direct result of the reduced misincorporation of the thymidine analog opposite isoG. nih.gov Primer extension assays have demonstrated that Taq polymerase misincorporates 2-thioTTP opposite an isoG template far less readily than it does TTP. nih.gov This enhanced discrimination makes the A, 2-thioT, G, C, isoC, isoG alphabet a viable system for applications requiring Darwinian evolution and selection, such as the development of novel aptamers and diagnostics. ffame.orgnih.gov

Table 1: Comparison of PCR Fidelity with TTP vs. 2-thioTTP

Thymidine Analog Fidelity per Round of Amplification Reference
TTP ~93% nih.govnih.gov

Probing Enzyme Mechanisms and Substrate Recognition

The unique properties of modified nucleotides like 2-thioTTP make them excellent probes for dissecting the intricate mechanisms of enzymes, particularly DNA polymerases. By observing how these enzymes interact with unnatural substrates, researchers can infer details about their active site structure, dynamics, and the principles governing substrate selection.

The concept of "active site tightness" is a key hypothesis in understanding DNA polymerase fidelity, suggesting that the geometry of base pairs is regulated by a close fit within the enzyme's active site. nih.govd-nb.info Analogs like 2-thioTTP serve as tools to test this hypothesis. The steric bulk of the 2-thio group acts as a probe, revealing how well the polymerase active site can accommodate variations from the standard Watson-Crick geometry. nih.gov The successful incorporation of 2-thioT opposite adenine (B156593), while rejecting its mispair with isoG, provides evidence for a highly sensitive geometric selection mechanism within the polymerase. nih.gov

Furthermore, single-molecule studies using DNA polymerase I (Klenow Fragment) tethered to nanocircuits have revealed that polymerization with 2-thioTTP induces an alternative enzyme conformation that is not observed with natural dNTPs. uci.edu This suggests that the enzyme employs a dynamic stability-checking mechanism for each nascent base pair, a process that can be perturbed and thus studied using analogs like 2-thioTTP. uci.edu

The process of nucleotide incorporation by a polymerase involves several steps, including initial binding, a conformational change to a "closed" state, and catalysis. uci.edu Single-molecule analysis allows researchers to measure the time the enzyme spends in different states. Studies with 2-thioTTP showed that the average rate of its incorporation was slightly faster than its natural counterpart, TTP. uci.edu The analysis uncovered distinct kinetic signatures, including the emergence of an alternative enzyme conformation, suggesting that the thione group influences the enzyme's conformational landscape. uci.edu This provides a window into how specific chemical features on the incoming nucleotide are "interrogated" by the enzyme and how these interactions are allosterically coupled to the enzyme's structural dynamics. uci.edu

Development of Modified Nucleic Acid Tools and Probes

Beyond its role in AEGIS, 2-thiothymidine and its triphosphate form are valuable for creating modified nucleic acid tools with enhanced properties. The substitution of oxygen with sulfur can alter the physicochemical characteristics of oligonucleotides, making them useful as research probes and potentially as therapeutic agents.

Nucleosides containing 2-thiothymine are incorporated into synthetic DNA and RNA strands to improve their hybridization affinity and base discrimination ability. researchgate.net This enhanced specificity is particularly valuable for probes used in applications like quantitative PCR (qPCR) and single nucleotide polymorphism (SNP) detection, where distinguishing between perfectly matched and mismatched sequences is critical. caister.com For instance, RNA probes containing 2-thiouridine (B16713) derivatives can effectively discriminate between complementary adenine and mismatched guanine (B1146940) residues. nih.gov The improved thermodynamic stability and nuclease resistance conferred by 2-thio modifications also make these oligonucleotides more robust tools for various biochemical and biotechnological applications. nih.govresearchgate.net Commercially, 2-Thiothymidine-5'-Triphosphate is available as a specialized, base-modified nucleotide, underscoring its role as a tool for the enzymatic synthesis of modified nucleic acids. trilinkbiotech.com

Use in Site-Specific Nucleic Acid Labeling and Functionalization

The presence of the sulfur atom in this compound provides a reactive handle for the site-specific labeling and functionalization of nucleic acids. The thiol group can be selectively targeted for the attachment of various molecules, such as fluorophores, biotin, or cross-linking agents. This allows for the precise introduction of functional moieties into a DNA strand at positions where 2-thiothymidine has been incorporated.

This site-specific modification is particularly useful in studies of DNA-protein interactions, where the labeled nucleic acid can be used as a probe to identify binding sites or to cross-link with interacting proteins. open.ac.uk For instance, a DNA oligomer containing 4-thiothymidine, a related thio-nucleoside, has been successfully cross-linked with various thiol nucleophiles, including the amino acid cysteine. open.ac.uk This demonstrates the potential for creating specific covalent linkages between nucleic acids and proteins.

The process often involves the enzymatic incorporation of 2-thioTTP into a growing DNA chain by a DNA polymerase. Once incorporated, the thiol group can be targeted for chemical modification. This strategy enables researchers to create nucleic acid probes with precisely positioned labels, which is a significant advantage over methods that rely on random labeling.

Integration into High-Throughput Sequencing Methodologies

This compound has found a niche application in certain high-throughput sequencing methodologies, particularly in the context of expanding the genetic alphabet. In systems that utilize unnatural base pairs, such as the isoguanine (iG) and isocytosine (iC) pair, 2-thioTTP is used in place of natural TTP to improve the fidelity of PCR amplification. nih.govnih.gov

The rationale behind this substitution lies in the steric properties of the 2-thiothymine base. The bulkier sulfur atom at the 2-position helps to prevent the mispairing of thymine with the minor tautomeric form of isoguanine. nih.gov This increased fidelity is crucial for the accurate amplification of DNA containing this sixth base, enabling its subsequent analysis by sequencing. nih.gov Research has shown that using 2-thioTTP in a six-letter DNA alphabet (A, 2-thioT, G, C, iC, iG) can increase the fidelity per round of PCR to approximately 98%, compared to about 93% when using standard TTP. nih.gov

While not a universal component in all sequencing platforms, the use of 2-thioTTP in these specialized applications highlights its importance in pushing the boundaries of synthetic biology and genetic information storage. The ability to faithfully replicate an expanded genetic alphabet opens up new possibilities for encoding information and creating novel biological systems.

Fabrication of Biosensors and Affinity-Based Molecular Devices

The unique chemical properties of this compound and its corresponding nucleoside lend themselves to the fabrication of biosensors and other affinity-based molecular devices. The thiol group can be used to immobilize DNA probes onto gold surfaces, a common strategy in the development of electrochemical and optical biosensors.

For example, DNA probes containing thio-modifications can be attached to gold electrodes for the detection of specific DNA or RNA sequences through hybridization events. The binding of a target nucleic acid to the immobilized probe can be detected by various means, such as changes in electrical current, fluorescence, or surface plasmon resonance.

While direct examples of biosensors fabricated specifically with this compound are not extensively detailed in the provided search results, the principle of using thio-modified nucleotides for surface immobilization is a well-established concept in biosensor technology. nih.govmdpi.comresearchgate.net The ability to create stable, oriented DNA layers on sensor surfaces is critical for the sensitivity and specificity of these devices. The use of 2-thiothymidine incorporated into DNA probes offers a precise method for achieving this.

Contributions to Structural Biology of Nucleic Acids and Protein-Nucleic Acid Complexes

The thione group in this compound provides a valuable probe for investigating the structure and dynamics of nucleic acids and their complexes with proteins. The replacement of an oxygen atom with a larger and more polarizable sulfur atom can introduce subtle but significant changes in molecular interactions, which can be monitored by various biophysical techniques.

Co-crystallization Studies with Polymerases or Nucleic Acids

Co-crystallization of 2-thiothymidine-containing nucleic acids with proteins, particularly DNA polymerases, has provided insights into the mechanisms of DNA replication and repair. The sulfur atom can act as a heavy atom for phasing in X-ray crystallography, aiding in the determination of the three-dimensional structure of the complex.

Furthermore, the altered hydrogen bonding and steric properties of 2-thiothymine compared to thymine can influence the conformation of the nucleic acid and its interactions with the protein. For instance, studies on DNA containing phosphorothioate (B77711) modifications, which also involve a sulfur-for-oxygen substitution in the phosphate (B84403) backbone, have been instrumental in understanding DNA conformation and drug-DNA interactions. nih.gov While specific co-crystallization studies solely focused on this compound were not abundant in the search results, the principles derived from studies with other chemically modified nucleic acids are applicable. nih.govtandfonline.compnas.orgresearchgate.net The use of modified nucleotides like 2-thioTTP in crystallization studies can help to trap and visualize specific conformational states of the polymerase-DNA complex, providing a more detailed picture of the enzymatic process.

Computational Approaches and Theoretical Perspectives

Molecular Dynamics Simulations of 2-Thiothymidine (B559671) Triphosphate Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing valuable information on conformational changes, binding affinities, and the stability of molecular complexes. researchgate.net All-atom MD simulations, often employing force fields like AMBER, can model the intricate interactions of 2-thioTTP within a biological environment, such as the active site of a DNA polymerase. mdc-berlin.deepfl.ch These simulations take into account the surrounding water molecules and counterions, providing a realistic representation of the cellular milieu. ias.ac.in

MD simulations can elucidate the binding mechanism of 2-thioTTP to DNA polymerases. nih.gov By simulating the triphosphate analog within the enzyme's active site, researchers can analyze the trajectory of the molecule and identify key interactions that contribute to its binding affinity and proper positioning for catalysis. These simulations can reveal subtle differences in the conformational dynamics of the polymerase when bound to 2-thioTTP compared to its natural counterpart, dTTP. Such studies are crucial for understanding the fidelity of DNA polymerases, which is determined by conformational changes that lead to the rejection of incorrect nucleotides before the chemical ligation step. frontiersin.org Computational studies have been employed to predict residues involved in the fidelity-checking site of DNA polymerase I. nih.gov While specific MD studies on 2-thioTTP are not abundant, simulations of other modified nucleotides have shown that bulky lesions can be accommodated in the polymerase active site. acs.org The larger size of the sulfur atom in 2-thioTTP compared to oxygen may lead to altered interactions and dynamics within the active site, which can be explored through MD simulations. nih.gov

Once incorporated into a DNA duplex, the 2-thiothymine base can influence the local structure and dynamics of the DNA. MD simulations of DNA oligonucleotides containing modified bases can provide insights into these effects. osti.gov The substitution of sulfur for oxygen can alter the electronic properties and stacking interactions of the base, potentially affecting the stability and flexibility of the DNA double helix. nih.gov Simulations can be used to study parameters such as base pair opening dynamics, helical parameters, and the hydration patterns around the modified base. These simulations are essential for understanding how the presence of 2-thiothymine might affect DNA replication, repair, and recognition by other proteins.

Quantum Chemical Calculations on Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to 2-thiothymidine triphosphate to predict its geometric parameters, charge distribution, and energetic properties with high accuracy.

The substitution of the C2-carbonyl oxygen with a larger and more polarizable sulfur atom can significantly alter the hydrogen bonding capabilities of the thymine (B56734) base. nih.gov QC calculations can be used to model the hydrogen bonding between 2-thiothymine and adenine (B156593), as well as potential mispairings with other bases. These calculations can predict the strength and geometry of these hydrogen bonds, providing a theoretical basis for the observed pairing specificity. nih.gov For instance, studies on 2,4-dithiothymine have shown the formation of O-H...S and N-H...O hydrogen bonds with water. nih.gov The larger van der Waals radius of sulfur compared to oxygen also introduces steric effects that can influence base pairing and the interaction with the DNA polymerase active site. nih.gov QC calculations can quantify this steric hindrance, helping to explain the selectivity of polymerases for or against the incorporation of 2-thioTTP.

The fidelity of DNA polymerases in selecting the correct nucleotide is a complex process involving multiple factors, including shape complementarity, hydrogen bonding, and electrostatic interactions. nih.gov Quantum chemical calculations can contribute to understanding the theoretical basis for the enzymatic discrimination of 2-thioTTP. By calculating the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, researchers can gain insights into how the polymerase active site recognizes and interacts with this analog. acs.org These calculations can help to explain why some polymerases can efficiently incorporate 2-thioTTP while others are more selective. For example, the replacement of thymidine (B127349) triphosphate with this compound has been shown to reduce mispairing with a non-standard nucleobase, isoguanine (B23775), thereby increasing the fidelity of PCR amplification in an expanded genetic alphabet. nih.gov This suggests that the steric and electronic properties of the thione group in 2-thiothymine play a crucial role in preventing incorrect base pairing. nih.gov

Structure-Activity Relationship (SAR) Modeling for Thionucleotide Analogs

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org These methods are invaluable in drug discovery and for understanding the molecular basis of a compound's function. nih.gov

For thionucleotide analogs, including derivatives of 2-thioTTP, SAR modeling can be used to identify the key structural features that determine their substrate efficiency for DNA polymerases or their inhibitory potential. nih.govnih.gov By systematically modifying the structure of the nucleoside, for example, by altering the sugar moiety or the triphosphate chain, and measuring the corresponding biological activity, a predictive SAR model can be developed. mdpi.com

Prediction of Polymerase Selectivity

The ability of a DNA polymerase to selectively incorporate the correct nucleotide opposite a template strand is crucial for genetic integrity. Modified nucleotides like 2-thio-dTTP can alter this selectivity. Computational methods are instrumental in predicting and rationalizing these effects.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques are used to model the interaction between 2-thio-dTTP and the active site of a DNA polymerase. By simulating the dynamic behavior of the nucleotide within the enzyme's active site, researchers can predict the favorability of its incorporation. Key factors that are analyzed include:

Binding Affinity: Calculations of binding free energy can predict how tightly 2-thio-dTTP binds to the polymerase active site compared to its natural counterpart, thymidine triphosphate (TTP). A lower binding affinity might suggest less efficient incorporation.

Conformational Analysis: MD simulations can reveal the preferred orientation and conformation of 2-thio-dTTP in the active site. Proper positioning is essential for the nucleotidyl transfer reaction.

Steric and Electrostatic Interactions: The substitution of an oxygen atom with a larger sulfur atom at the C2 position of the pyrimidine (B1678525) ring introduces steric bulk. Computational models can predict potential steric clashes with amino acid residues in the polymerase active site that may hinder incorporation nih.govnih.gov. Conversely, the change in electrostatic potential due to the sulfur atom can also influence interactions and selectivity nih.govnih.gov. For instance, in an unnatural base pair system involving isoguanine (isoG) and isocytosine (B10225) (isoC), 2-thio-dTTP is used to reduce mispairing with a minor tautomeric form of isoG, a phenomenon that can be attributed to the steric and hydrogen bonding properties of the 2-thio modification nih.gov.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These higher-level computational approaches can be used to study the electronic effects of the 2-thio modification on the nucleotide and the enzymatic reaction. QM/MM calculations can model the transition state of the nucleotide incorporation reaction, providing insights into how the sulfur substitution affects the reaction barrier and, consequently, the efficiency and fidelity of incorporation nih.gov.

The table below summarizes key computational predictions regarding the interaction of 2-thio-dTTP with DNA polymerases.

Computational MethodPredicted Effect of 2-Thio ModificationRationale
Molecular Docking Altered binding pose compared to TTPSteric hindrance from the larger sulfur atom influencing orientation in the active site.
Molecular Dynamics Potential for reduced incorporation efficiencySteric clashes and altered electrostatic interactions with active site residues.
Free Energy Calculations Variable changes in binding affinity depending on the polymeraseThe specific architecture of the polymerase active site dictates the tolerance for the modified nucleotide.
QM/MM Simulations Possible alteration of the reaction energy barrierChanges in the electronic structure of the base affecting the transition state of the phosphoryl transfer reaction.

Design Principles for Next-Generation Modified Nucleotides

The insights gained from both experimental and computational studies of 2-thio-dTTP and other analogs inform the design of novel modified nucleotides with tailored properties for various biotechnological applications, such as DNA sequencing, diagnostics, and synthetic biology nih.gov.

Key design principles derived from the understanding of 2-thio-dTTP's behavior include:

Modulation of Steric and Electronic Properties: The size and electronegativity of the substituent at the C2 position of a pyrimidine or equivalent positions on other bases can be systematically varied to fine-tune the interaction with the polymerase. This "steric and electrostatic tuning" can be used to either enhance or diminish the efficiency and fidelity of incorporation by a specific polymerase nih.govnih.gov. For example, to improve the fidelity of a polymerase, a modification could be designed to sterically clash with the active site when the nucleotide attempts to form a mismatched pair.

Exploitation of Shape Complementarity: The "tightness" of the polymerase active site is a key determinant of its fidelity d-nb.info. Modified nucleotides can be designed to have a shape that is complementary to the active site of a specific polymerase when correctly paired with the template base, thereby enhancing selectivity. The use of 2-thio-dTTP in a six-letter genetic alphabet to prevent mispairing with isoguanine is a practical example of this principle nih.gov.

Altering Hydrogen Bonding Patterns: While 2-thio-dTTP largely retains the Watson-Crick hydrogen bonding face, modifications can be designed to alter the hydrogen bonding potential in the major or minor groove. This can influence interactions with the polymerase and affect the efficiency of subsequent extension steps.

The following table outlines design strategies for next-generation nucleotides based on lessons learned from 2-thio-dTTP.

Design GoalStrategyRationaleExample Application
Increase Fidelity Introduce a bulky group that sterically hinders misincorporation.The modification is tolerated in a correct base pair geometry but clashes with the polymerase active site in a mismatched conformation.High-fidelity PCR, DNA sequencing.
Enhance Selectivity for a Specific Polymerase Design a modification that has specific favorable interactions (e.g., van der Waals, electrostatic) with the active site of the target polymerase.Exploiting unique features of a polymerase's active site to create a highly specific substrate.Targeted DNA labeling in complex biological samples.
Enable Orthogonal Replication Modify natural triphosphates to prevent misincorporation opposite an unnatural base.The modification disfavors interaction with the unnatural template base, forcing the polymerase to select the correct unnatural triphosphate.Synthetic biology, expanded genetic alphabets.
Probe Polymerase Mechanisms Systematically vary the size and electronic properties of a substituent.To create a set of molecular probes that can be used to map the steric and electrostatic constraints of a polymerase active site.Basic research on DNA polymerase function.

Future Research Trajectories for 2 Thiothymidine Triphosphate

Exploration of Novel Enzymatic and Non-Enzymatic Interactions

Future research will likely focus on a deeper understanding of how 2-thio-dTTP interacts with a broader range of enzymes and its behavior in non-enzymatic systems.

Enzymatic Interactions: While studies have shown that 2-thio-dTTP is a substrate for polymerases like the Klenow fragment of Taq polymerase, its interaction with other DNA polymerases, including those from different organisms or engineered variants, remains a fertile area for investigation. nih.govoup.comnih.gov Research into its incorporation efficiency, fidelity, and the structural basis for its recognition by various polymerase active sites could lead to the development of more specialized and efficient polymerase chain reaction (PCR) systems. nih.govnih.gov For instance, the steric bulk of the 2-thio group, which reduces mispairing with isoguanine (B23775), could be exploited with other non-natural bases to create novel, orthogonal genetic systems. nih.govnih.gov Investigating its interaction with DNA repair enzymes and terminal deoxynucleotidyl transferase (TdT) could also reveal new applications in DNA synthesis and repair studies. d-nb.info

Non-Enzymatic Interactions: The non-enzymatic, template-directed synthesis of nucleic acids is a key area of research in origins of life studies and for the development of artificial life. 2-thiothymidine (B559671) has been shown to suppress wobble base pairing in the non-enzymatic copying of a synthetic genetic polymer similar to RNA, known as 3'-NP-DNA. pnas.org This suggests that future research could explore the role of 2-thio-dTTP and other thiolated nucleotides in primordial replication processes and for enhancing the fidelity of non-enzymatic nucleic acid replication systems. pnas.org

Integration into Advanced Synthetic Biology Platforms

The ability of 2-thio-dTTP to improve the fidelity of PCR with an expanded genetic alphabet is a cornerstone of its application in synthetic biology. nih.govnih.gov Future work will likely see its integration into more sophisticated synthetic biology platforms.

An "artificially expanded genetic information system" (AEGIS) has been a long-standing goal in synthetic biology. nih.gov The use of 2-thio-dTTP in a six-letter genetic alphabet (A, 2-thioT, G, C, isoC, isoG) has demonstrated a significant increase in replication fidelity, paving the way for the creation of organisms with expanded genetic codes. nih.govnih.gov This could enable the site-specific incorporation of novel amino acids into proteins, leading to new biological functions. Future research will focus on optimizing the conditions for using 2-thio-dTTP in these systems and expanding the repertoire of unnatural base pairs it can be used with. nih.govoup.com

Development of In Vitro Systems for Comprehensive Mechanistic Dissection

To fully harness the potential of 2-thio-dTTP, detailed mechanistic studies in controlled in vitro environments are crucial.

Primer Extension and Fidelity Assays: In vitro primer extension reactions have been instrumental in demonstrating the reduced misincorporation of 2-thio-dTTP opposite isoguanine compared to natural thymidine (B127349) triphosphate (TTP). nih.gov Future studies will likely employ more advanced and high-throughput in vitro systems to dissect the kinetics and thermodynamics of its incorporation by various polymerases. This will provide a deeper understanding of the factors governing its substrate efficiency and fidelity. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy studies of DNA polymerases in complex with a template-primer and incoming 2-thio-dTTP will provide atomic-level insights into the structural basis of its enhanced fidelity. These studies can reveal how the steric and electronic properties of the 2-thiocarbonyl group influence the geometry of the active site and discriminate against mispairing. nih.gov

Potential for Integration into Systems Biology Studies

As our ability to synthesize and replicate DNA with expanded genetic alphabets improves, the integration of these systems into cellular contexts becomes a tangible goal.

The creation of a stable, replicating six-letter DNA alphabet containing 2-thiothymidine opens the door to studying the systemic effects of an expanded genetic code within a living organism. nih.govnih.gov This would allow researchers to investigate how a cell's transcriptional and translational machinery interacts with and processes genetic information containing unnatural bases. Such in vivo studies could provide invaluable data on the evolutionary potential and metabolic impact of an expanded genetic alphabet.

Synergistic Studies with Other Modified Nucleotides for Expanded Functionality

The true power of 2-thio-dTTP may be realized when used in combination with other modified nucleotides.

Expanding the Genetic Alphabet: Research has already shown the benefit of using 2-thio-dTTP with the isoguanine-isocytosine (isoG-isoC) unnatural base pair. nih.gov Future work will explore its compatibility and synergistic effects with a wider range of unnatural base pairs, including those based on different hydrogen bonding patterns or hydrophobic interactions. oup.com This could lead to the development of even more complex and functional genetic systems.

Introducing Novel Functionalities: Beyond simply expanding the genetic alphabet, modified nucleotides can be used to introduce specific chemical functionalities into DNA. For example, combining 2-thio-dTTP with nucleotides bearing reactive groups could allow for the site-specific labeling or cross-linking of DNA. nih.govnih.gov This would have significant applications in diagnostics, nanotechnology, and the study of DNA-protein interactions. Furthermore, the development of other thiolated or selenated nucleotides, such as 2-Se-thymidine triphosphate (SeTTP), which also shows enhanced specificity, could be used in conjunction with 2-thio-dTTP for multiplexed applications. rsc.org

Q & A

Basic Research Questions

Q. How does 2-thio-dTTP enhance the fidelity of non-canonical base pairing in PCR amplification?

  • Methodological Insight : Replace thymidine triphosphate (TTP) with 2-thio-dTTP in PCR protocols using DNA polymerases with 3'→5' exonuclease activity (e.g., Klenow fragment). The sulfur substitution at the 2-position of thymine stabilizes non-Watson-Crick base pairs (e.g., iso-dC-iso-dG) by reducing mismatches. Monitor amplification efficiency via gel electrophoresis or qPCR, and confirm fidelity via Sanger sequencing .

Q. What experimental approaches validate the base-pairing stability of 2-thio-dTTP with adenine versus mismatched bases?

  • Methodological Insight : Use thermal denaturation (Tm) assays and UV-melting curves to compare duplex stability in DNA oligomers containing 2-thio-dTTP paired with dA versus dG. Hybridization studies in buffered solutions (e.g., 100 mM NaCl, pH 7.4) reveal higher Tm values for S2T-dA pairs (ΔTm ~3–5°C) over mismatched S2T-dG pairs. Confirm replication fidelity via primer extension assays with labeled dNTPs .

Q. How is 2-thio-dTTP synthesized and purified for in vitro studies?

  • Methodological Insight : Synthesize 2-thio-dTTP via phosphorylation of 2-thiothymidine using POCl₃ or enzymatically via thymidine kinase. Purify via ion-exchange chromatography (e.g., DEAE-Sephadex) and validate purity using HPLC (C18 column, 260 nm detection). Confirm structural integrity via mass spectrometry and ³¹P-NMR .

Advanced Research Questions

Q. How can 2-thio-dTTP improve the detection of N6-methyladenine (6mA) in epigenetic sequencing?

  • Methodological Insight : In primer extension assays, replace dTTP with 2-thio-dTTP to exploit its weakened hydrogen bonding with 6mA. The sulfur substitution increases misincorporation rates at 6mA sites (e.g., dCMP insertion) while maintaining fidelity at unmethylated dA sites. Quantify misincorporation via PAGE or next-generation sequencing (NGS) to map 6mA with single-base resolution .

Q. What strategies optimize 2-thio-dTTP incorporation in six-letter genetic alphabet systems?

  • Methodological Insight : Co-incorporate 2-thio-dTTP with unnatural bases (e.g., iso-dG) in PCR using high-fidelity DNA polymerases. Design template sequences with flanking natural bases (e.g., 5'-purine-rich regions) to enhance polymerase processivity. Validate amplification via restriction enzyme digestion or cloning efficiency assays. Use LC-MS to confirm retention of 2-thio-dTTP in amplified DNA .

Q. How does 2-thio-dTTP modulate the activity of DNA polymerases in error-prone replication assays?

  • Methodological Insight : Perform steady-state kinetics (kcat/Km) with 2-thio-dTTP and mismatched templates (e.g., dG or dC). Compare incorporation efficiency to TTP using stopped-flow fluorescence or radioactive labeling. Structural analysis (e.g., X-ray crystallography) of polymerase-2-thio-dTTP complexes reveals conformational changes in the active site that alter fidelity .

Q. What are the thermodynamic implications of 2-thio-dTTP in RNA:DNA hybrid duplexes?

  • Methodological Insight : Measure ΔG° of RNA:DNA hybrids containing 2-thio-dTTP via isothermal titration calorimetry (ITC). Compare stacking interactions and helical geometry with natural TTP using NMR (e.g., NOESY for base-pair distances). Molecular dynamics simulations can model sulfur’s impact on duplex flexibility .

Key Research Gaps

  • Mechanistic Studies : Elucidate how 2-thio-dTTP alters polymerase proofreading efficiency.
  • In Vivo Applications : Assess toxicity and stability of 2-thio-dTTP in cellular systems.
  • Structural Dynamics : Resolve high-resolution structures of 2-thio-dTTP in mismatched duplexes.

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